9-{[2-(azepan-1-yl)ethyl]amino}-10,17-diazatetracyclo[8.7.0.0^{3,8}.0^{11,16}]heptadeca-1(17),2,8,11(16),12,14-hexaene-2-carbonitrile 9-{[2-(azepan-1-yl)ethyl]amino}-10,17-diazatetracyclo[8.7.0.0^{3,8}.0^{11,16}]heptadeca-1(17),2,8,11(16),12,14-hexaene-2-carbonitrile
Brand Name: Vulcanchem
CAS No.: 844862-81-3
VCID: VC7473557
InChI: InChI=1S/C24H29N5/c25-17-20-18-9-3-4-10-19(18)23(26-13-16-28-14-7-1-2-8-15-28)29-22-12-6-5-11-21(22)27-24(20)29/h5-6,11-12,26H,1-4,7-10,13-16H2
SMILES: C1CCCN(CC1)CCNC2=C3CCCCC3=C(C4=NC5=CC=CC=C5N24)C#N
Molecular Formula: C24H29N5
Molecular Weight: 387.531

9-{[2-(azepan-1-yl)ethyl]amino}-10,17-diazatetracyclo[8.7.0.0^{3,8}.0^{11,16}]heptadeca-1(17),2,8,11(16),12,14-hexaene-2-carbonitrile

CAS No.: 844862-81-3

Cat. No.: VC7473557

Molecular Formula: C24H29N5

Molecular Weight: 387.531

* For research use only. Not for human or veterinary use.

9-{[2-(azepan-1-yl)ethyl]amino}-10,17-diazatetracyclo[8.7.0.0^{3,8}.0^{11,16}]heptadeca-1(17),2,8,11(16),12,14-hexaene-2-carbonitrile - 844862-81-3

Specification

CAS No. 844862-81-3
Molecular Formula C24H29N5
Molecular Weight 387.531
IUPAC Name 11-[2-(azepan-1-yl)ethylamino]-7,8,9,10-tetrahydrobenzimidazolo[1,2-b]isoquinoline-6-carbonitrile
Standard InChI InChI=1S/C24H29N5/c25-17-20-18-9-3-4-10-19(18)23(26-13-16-28-14-7-1-2-8-15-28)29-22-12-6-5-11-21(22)27-24(20)29/h5-6,11-12,26H,1-4,7-10,13-16H2
Standard InChI Key ZSYDWTKQPZSCHX-UHFFFAOYSA-N
SMILES C1CCCN(CC1)CCNC2=C3CCCCC3=C(C4=NC5=CC=CC=C5N24)C#N

Introduction

The compound 9-{[2-(azepan-1-yl)ethyl]amino}-10,17-diazatetracyclo[8.7.0.0^{3,8}.0^{11,16}]heptadeca-1(17),2,8,11(16),12,14-hexaene-2-carbonitrile represents a structurally complex molecule with potential applications in medicinal chemistry and pharmacology. This article provides a detailed investigation into its chemical structure, synthesis pathways, biological relevance, and potential applications.

Synthesis Pathways

The synthesis of this compound typically involves multi-step organic reactions aimed at assembling the diazatetracyclic core and appending functional groups.

  • Formation of the Azepane Ring:

    • Azepane is synthesized via cyclization reactions involving primary amines and haloalkanes under basic conditions.

  • Construction of the Tetracyclic Framework:

    • The diazatetracyclic backbone is formed using cycloaddition reactions or condensation methods involving nitrogen-rich precursors.

  • Functionalization with Cyano Group:

    • The cyano group is introduced through nucleophilic substitution or cyanation reactions using reagents like sodium cyanide (NaCN).

Biological Activity

The compound's biological activity is under investigation due to its unique structural features that may interact with various biological targets:

Activity TypeDetails
Anticancer PotentialThe diazatetracyclic structure is hypothesized to inhibit DNA replication in cancer cells .
Antimicrobial ActivityAzepane derivatives often exhibit potent activity against bacterial strains .
CNS ActivityThe compound's nitrogen-rich framework may interact with neurotransmitter systems .

Applications in Medicinal Chemistry

This compound holds promise in several areas of drug development:

  • Anticancer Agents:

    • Its structural similarity to other bioactive tetracyclic compounds suggests potential as an anticancer drug candidate.

  • Neuropharmacology:

    • The azepane moiety could serve as a scaffold for CNS-active drugs targeting anxiety or depression.

  • Antimicrobial Development:

    • The compound could be modified to enhance activity against resistant bacterial strains.

Challenges and Future Directions

Despite its potential, several challenges remain:

  • Synthetic Complexity: The multi-step synthesis process requires optimization for scalability.

  • Toxicity Concerns: Preliminary studies must assess the safety profile of this compound.

  • Target Validation: Further research is needed to confirm its biological targets and mechanisms of action.

Future studies should focus on:

  • High-throughput screening for biological activity.

  • Structural modifications to improve bioavailability and reduce toxicity.

  • Computational modeling to predict interactions with biological macromolecules.

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